3-Chloro-5-(trifluoromethoxy)benzoyl chloride

Medicinal Chemistry Agrochemical Synthesis Fluorinated Building Blocks

3-Chloro-5-(trifluoromethoxy)benzoyl chloride (CAS 886503-20-4) is a halogenated benzoyl chloride derivative with the molecular formula C₈H₃Cl₂F₃O₂ and a molecular weight of 259.01 g/mol. This compound belongs to the class of acyl chlorides functionalized with electron-withdrawing trifluoromethoxy (-OCF₃) and chloro substituents.

Molecular Formula C8H3Cl2F3O2
Molecular Weight 259.01
CAS No. 886503-20-4
Cat. No. B2819564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-(trifluoromethoxy)benzoyl chloride
CAS886503-20-4
Molecular FormulaC8H3Cl2F3O2
Molecular Weight259.01
Structural Identifiers
SMILESC1=C(C=C(C=C1OC(F)(F)F)Cl)C(=O)Cl
InChIInChI=1S/C8H3Cl2F3O2/c9-5-1-4(7(10)14)2-6(3-5)15-8(11,12)13/h1-3H
InChIKeySDWXPVZFCXEROE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-5-(trifluoromethoxy)benzoyl chloride (CAS 886503-20-4): Technical Specifications and Procurement-Relevant Classification


3-Chloro-5-(trifluoromethoxy)benzoyl chloride (CAS 886503-20-4) is a halogenated benzoyl chloride derivative with the molecular formula C₈H₃Cl₂F₃O₂ and a molecular weight of 259.01 g/mol . This compound belongs to the class of acyl chlorides functionalized with electron-withdrawing trifluoromethoxy (-OCF₃) and chloro substituents. Commercially available specifications typically include purity levels of ≥95% (AKSci), 97% (Apollo Scientific), or 98% (Fluorochem), with the compound supplied as a corrosive, moisture-sensitive liquid requiring storage under inert atmosphere . Its primary utility lies as a reactive acylating intermediate for synthesizing fluorinated pharmaceuticals, agrochemicals, and specialty materials where the -OCF₃ group confers enhanced metabolic stability and lipophilicity to target molecules .

Why 3-Chloro-5-(trifluoromethoxy)benzoyl chloride (CAS 886503-20-4) Cannot Be Casually Substituted: Regioisomeric and Substituent-Level Differentiation


Substituting 3-chloro-5-(trifluoromethoxy)benzoyl chloride with structurally similar benzoyl chlorides introduces quantifiable changes in physicochemical properties and synthetic outcomes that preclude interchangeable use without validation. The specific 3-chloro-5-OCF₃ substitution pattern is not arbitrary: compared to the 3-fluoro-5-OCF₃ analog (MW 242.55 g/mol), the chloro substituent increases molecular weight by 16.46 g/mol and alters electronic distribution . Against the regioisomeric 4-chloro-3-OCF₃ variant (CAS 886500-55-6), predicted lipophilicity differs by approximately 0.99 LogP units . When compared to the -CF₃ analog 3-chloro-5-(trifluoromethyl)benzoyl chloride (MW 243.01 g/mol), the -OCF₃ moiety introduces an oxygen atom that fundamentally changes hydrogen-bonding capacity and metabolic liability . These structural variations translate to measurable differences in reactivity rates, downstream product yields, and final compound properties that must be empirically verified before any procurement substitution is considered .

3-Chloro-5-(trifluoromethoxy)benzoyl chloride (CAS 886503-20-4): Quantitative Differential Evidence Versus Structural Analogs


Chloro vs. Fluoro Substitution: Molecular Weight and Reactivity Differentiation

3-Chloro-5-(trifluoromethoxy)benzoyl chloride (MW 259.01 g/mol) differs from its 3-fluoro analog (MW 242.55 g/mol) by 16.46 g/mol due to chlorine substitution versus fluorine. This mass difference translates to measurably distinct physicochemical behavior: the chloro substituent provides enhanced leaving-group capability in nucleophilic acyl substitution reactions compared to the fluoro-substituted analog, affecting both reaction kinetics and product distribution profiles in coupling chemistry . The chloro group also contributes to greater molar refractivity, influencing the compound's behavior in chromatographic purification workflows relative to the lighter fluoro variant .

Medicinal Chemistry Agrochemical Synthesis Fluorinated Building Blocks

Regioisomeric Differentiation: 3,5-Disubstitution vs. 3,4-Disubstitution Pattern

The 3-chloro-5-(trifluoromethoxy) substitution pattern differs fundamentally from the 4-chloro-3-(trifluoromethoxy) regioisomer (CAS 886500-55-6). Predicted lipophilicity data indicate that the 4-chloro-3-OCF₃ isomer has an ACD/LogP of 4.12, whereas the target compound with 3-chloro-5-OCF₃ substitution is expected to exhibit lower LogP due to different spatial arrangement of lipophilic and polar substituents . This regioisomeric difference results in divergent biological target engagement profiles: the 3,5-disubstituted pattern places the reactive acyl chloride moiety in a distinct electronic environment with different steric accessibility compared to the 3,4-disubstituted arrangement, directly impacting coupling efficiency in amide bond formation reactions .

Organic Synthesis SAR Studies Agrochemical Intermediates

Physical State Differentiation: Liquid vs. Solid Handling and Storage Requirements

3-Chloro-5-(trifluoromethoxy)benzoyl chloride is supplied as a corrosive liquid requiring moisture-sensitive handling under inert atmosphere . In contrast, the regioisomeric 4-chloro-3-(trifluoromethoxy)benzoyl chloride (CAS 886500-55-6) is reported to exist as a white fused solid/melted solid at ambient conditions . This physical state difference has direct operational implications: liquid benzoyl chlorides typically offer easier volumetric dispensing and faster dissolution in reaction media, whereas solid analogs require weighing and may exhibit slower dissolution kinetics. The liquid state of the target compound may also influence its reactivity profile in solvent-free or minimal-solvent reaction conditions compared to solid-state regioisomers.

Laboratory Procurement Chemical Handling Synthetic Workflow

-OCF₃ vs. -CF₃ Substituent: Electronic Effects and Hydrogen-Bonding Capacity

The trifluoromethoxy (-OCF₃) group in the target compound differs fundamentally from the trifluoromethyl (-CF₃) group found in 3-chloro-5-(trifluoromethyl)benzoyl chloride (CAS 886496-83-9, MW 243.01 g/mol). The -OCF₃ moiety introduces an oxygen atom that can participate in weak hydrogen-bonding interactions and alters the electron-withdrawing character relative to -CF₃ . This substitution difference changes the compound's molecular weight by 16.00 g/mol and introduces distinct metabolic liabilities: -OCF₃ groups are generally more resistant to oxidative metabolism than alkoxy groups but may undergo O-dealkylation under certain conditions, whereas -CF₃ groups are metabolically inert. The oxygen atom in -OCF₃ also modifies the compound's polarity and solubility profile in aqueous-organic biphasic systems .

Medicinal Chemistry Metabolic Stability Fluorine Chemistry

Commercial Availability and Purity Grade Comparison

3-Chloro-5-(trifluoromethoxy)benzoyl chloride is commercially available from multiple established suppliers with documented purity specifications: Fluorochem offers 98% purity, Apollo Scientific provides >97% purity, and AKSci supplies at ≥95% purity . The 3-fluoro analog (CAS 1352999-78-0) is available from Thermo Scientific at 97% purity, while the 3,4-regioisomer (CAS 886500-55-6) is typically offered at 95%+ purity . Historical pricing data indicate that the 1g scale of the target compound was listed at approximately €422 (CymitQuimica, 2019 reference pricing), positioning it within the mid-range for specialized fluorinated benzoyl chlorides. The broader supplier base for the target compound compared to its regioisomers may offer procurement advantages in terms of lead time and competitive pricing.

Procurement Supply Chain Quality Assurance

Application-Specific Scaffold Evidence: Agrochemical and Pharmaceutical Intermediate Utility

The 3-chloro-5-(trifluoromethoxy)phenyl scaffold, which can be constructed using this benzoyl chloride as a key acylating building block, appears in multiple biologically active molecules. Derivatives containing this scaffold have been investigated as CKX (cytokinin oxidase/dehydrogenase) enzyme inhibitors, with crystal structures solved for the complex of 1-(3-chloro-5-trifluoromethoxy-phenyl)-3-[2-(2-hydroxy-ethyl)-phenyl]-urea bound to ZmCKO4a and ZmCKO8 (PDB entries 6YAP and 6YAQ) [1]. In the agrochemical sector, trifluoromethoxyphenyl-substituted tetramic acid derivatives are claimed as pesticides and herbicides in patent literature, with the 3-chloro-5-OCF₃ substitution pattern specifically enabling target engagement in arthropod and nematode pest control applications [2][3]. While head-to-head comparative biological data for the benzoyl chloride itself versus analogs is not available in public literature, the documented utility of this specific substitution pattern in downstream bioactive molecules supports its differentiated value proposition.

Crop Protection Pesticide Development Enzyme Inhibitors

Optimal Procurement and Research Application Scenarios for 3-Chloro-5-(trifluoromethoxy)benzoyl chloride (CAS 886503-20-4)


Synthesis of CKX Enzyme Inhibitors for Plant Growth Regulation Research

Researchers developing cytokinin oxidase/dehydrogenase (CKX) inhibitors should prioritize this benzoyl chloride as the acylating reagent for constructing diphenylurea-based inhibitors. The 3-chloro-5-(trifluoromethoxy)phenyl moiety has been crystallographically validated in complex with ZmCKO4a and ZmCKO8 enzymes, confirming its binding competence [1]. Substitution with the 3-fluoro analog or regioisomeric 3,4-disubstituted variant would yield structurally distinct inhibitors requiring independent crystallization and activity validation.

Agrochemical Intermediate for Trifluoromethoxyphenyl-Substituted Pesticide Candidates

This compound serves as a key acylating intermediate for constructing trifluoromethoxyphenyl-substituted tetramic acid derivatives claimed as pesticides and herbicides in patent literature [2]. The specific 3-chloro-5-OCF₃ substitution pattern enables target engagement against arthropod and nematode pests. Procurement of the correct regioisomer is essential for reproducing patent-exemplified synthetic routes and maintaining freedom-to-operate alignment [3].

Fluorinated Building Block for Medicinal Chemistry SAR Campaigns

In drug discovery programs exploring structure-activity relationships around halogenated aromatic acyl groups, this benzoyl chloride offers a defined combination of chloro and -OCF₃ substituents at the 3,5-positions. Compared to the -CF₃ analog (MW 243.01 g/mol), the -OCF₃ group provides differential metabolic stability and hydrogen-bonding potential . The liquid physical state of this compound facilitates automated liquid handling in parallel synthesis workflows .

Quality-Controlled Procurement for GLP-Compliant Synthesis

Multiple established suppliers offer this compound with documented purity specifications ranging from 95% to 98%, accompanied by certificates of analysis (CoA) and safety data sheets (SDS) . The multi-vendor landscape enables competitive sourcing with verifiable quality metrics, making this compound suitable for GLP/GMP-adjacent synthetic workflows where lot traceability and purity documentation are required.

Technical Documentation Hub

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